

## Application of GB1107 in lung adenocarcinoma xenograft models.

Author: BenchChem Technical Support Team. Date: December 2025



# Application of GB1107 in Lung Adenocarcinoma Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**GB1107** is an orally active small molecule antagonist of galectin-3, a  $\beta$ -galactoside-binding lectin implicated in cancer progression.[1][2] Galectin-3 is highly expressed in the tumor microenvironment of aggressive cancers, including non-small cell lung cancer (NSCLC), and its expression is correlated with poor patient survival.[1][3] This document provides detailed application notes and protocols for the use of **GB1107** in preclinical lung adenocarcinoma xenograft models, based on published research. These models are crucial for evaluating the therapeutic efficacy and mechanism of action of novel anti-cancer agents like **GB1107**.

### **Mechanism of Action**

**GB1107** functions by inhibiting galectin-3, which in turn modulates the tumor microenvironment.[1][2] In lung adenocarcinoma models, **GB1107** has been shown to reduce tumor growth and metastasis.[1][4] Its anti-tumor activity is associated with an increase in M1 macrophage polarization and an influx of CD8+ T-cells into the tumor.[1][2] Furthermore, **GB1107** can potentiate the effects of immune checkpoint inhibitors, such as PD-L1 blockade, leading to enhanced expression of cytotoxic and apoptotic molecules.[1][3]















Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References



- 1. portal.research.lu.se [portal.research.lu.se]
- 2. An Orally Active Galectin-3 Antagonist Inhibits Lung Adenocarcinoma Growth and Augments Response to PD-L1 Blockade PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application of GB1107 in lung adenocarcinoma xenograft models.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607606#application-of-gb1107-in-lung-adenocarcinoma-xenograft-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com